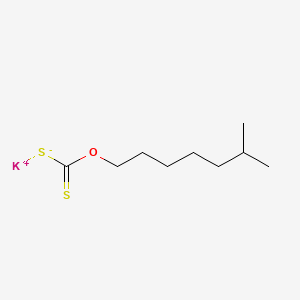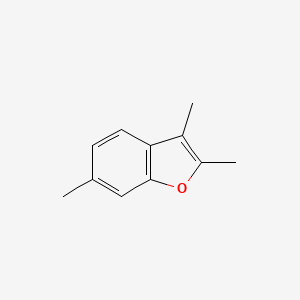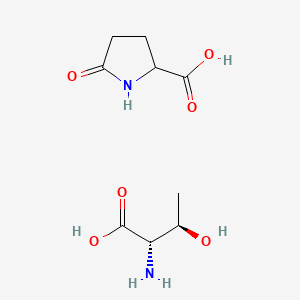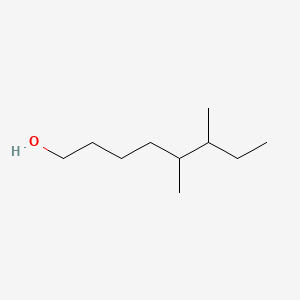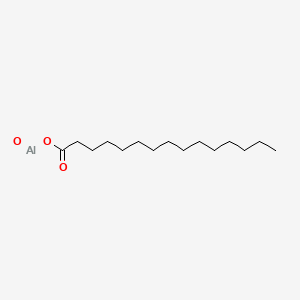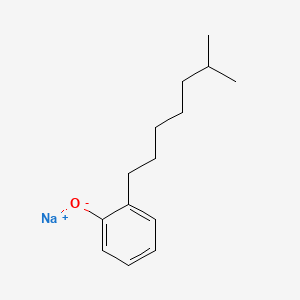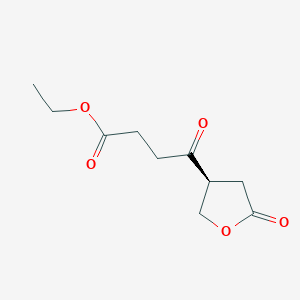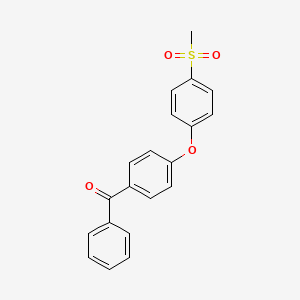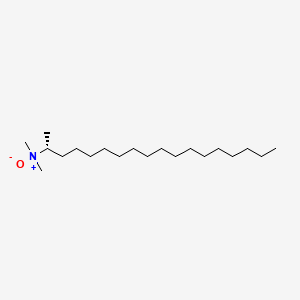
2-Octadecanamine, N,N-dimethyl-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecanamine, N,N-dimethyl-, N-oxide is a tertiary amine oxide with the molecular formula C20H43NO. It is commonly used as a surfactant and emulsifying agent in various industrial and consumer products. This compound is known for its ability to inhibit skin irritation, making it a valuable ingredient in cosmetics and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Octadecanamine, N,N-dimethyl-, N-oxide can be synthesized through the oxidation of N,N-dimethyloctadecylamine. The typical reaction involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale oxidation of N,N-dimethyloctadecylamine. The process is similar to the laboratory synthesis but is scaled up to accommodate higher production volumes. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadecanamine, N,N-dimethyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound itself is produced through an oxidation reaction.
Reduction: It can be reduced back to N,N-dimethyloctadecylamine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound.
Reduction: N,N-dimethyloctadecylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Octadecanamine, N,N-dimethyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to reduce surface tension and improve cell adhesion.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of detergents, fabric softeners, and personal care products.
Mécanisme D'action
The mechanism of action of 2-Octadecanamine, N,N-dimethyl-, N-oxide primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the delivery of active ingredients. The molecular targets include lipid bilayers and proteins on the cell surface .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyloctadecylamine: The precursor to 2-Octadecanamine, N,N-dimethyl-, N-oxide.
N,N-Dimethyldodecylamine: A shorter-chain analog with similar surfactant properties.
N,N-Dimethylhexadecylamine: Another analog with a slightly shorter carbon chain.
Uniqueness
This compound is unique due to its specific chain length and the presence of the N-oxide functional group. This combination provides it with superior emulsifying and surfactant properties compared to its shorter-chain analogs. Additionally, its ability to inhibit skin irritation makes it particularly valuable in cosmetic and personal care formulations .
Propriétés
Numéro CAS |
71662-60-7 |
|---|---|
Formule moléculaire |
C20H43NO |
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
(2R)-N,N-dimethyloctadecan-2-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(3,4)22/h20H,5-19H2,1-4H3/t20-/m1/s1 |
Clé InChI |
GHKNNRITBAAVJP-HXUWFJFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC[C@@H](C)[N+](C)(C)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


